molecular formula C26H24N2O3S B2550760 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034539-07-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2550760
CAS No.: 2034539-07-4
M. Wt: 444.55
InChI Key: QKYCMLFKNDRDES-UHFFFAOYSA-N
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Description

“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide” is a complex organic compound that features a benzofuran, piperidine, thiophene, and benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide” typically involves multi-step organic synthesis. A possible synthetic route could include:

    Formation of the benzofuran-2-carbonyl chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride.

    Coupling with piperidine: The benzofuran-2-carbonyl chloride can then be reacted with piperidine to form the benzofuran-2-carbonyl piperidine intermediate.

    Formation of the benzamide: The intermediate can be further reacted with 4-(thiophen-3-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could occur at the carbonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(phenyl)benzamide
  • N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(pyridin-3-yl)benzamide

Uniqueness

The presence of the thiophene moiety in “N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide” may impart unique electronic properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c29-25(20-7-5-19(6-8-20)22-11-14-32-17-22)27-16-18-9-12-28(13-10-18)26(30)24-15-21-3-1-2-4-23(21)31-24/h1-8,11,14-15,17-18H,9-10,12-13,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYCMLFKNDRDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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